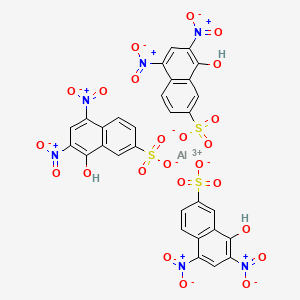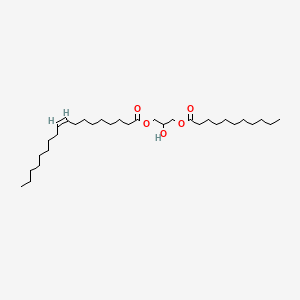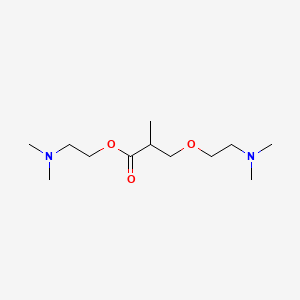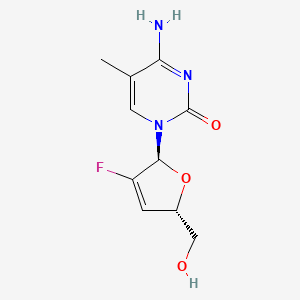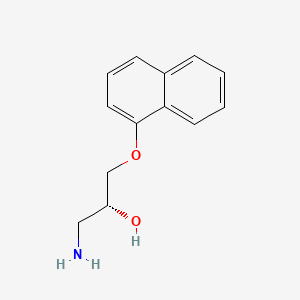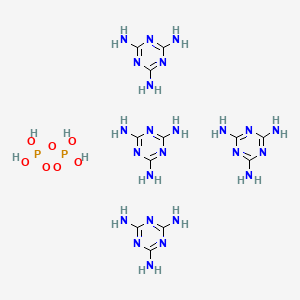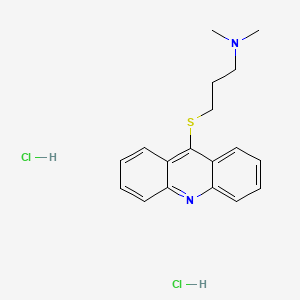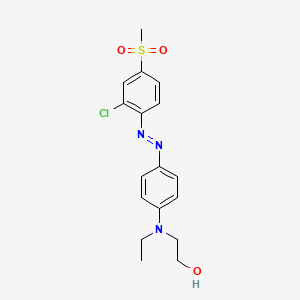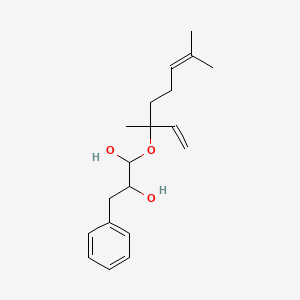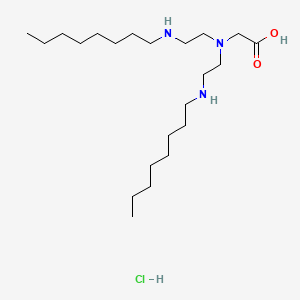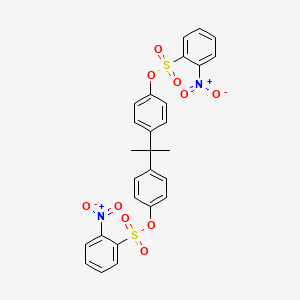
Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) is a chemical compound with the molecular formula C27H22N2O10S2 . It is known for its complex structure, which includes two nitrobenzenesulphonate groups attached to a central isopropylidene-bridged phenylene core . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with bisphenol A under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulphonate ester bonds . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency . The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in a suitable solvent (e.g., dimethylformamide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the nitro groups.
Reduction: Amines derived from the reduction of nitro groups.
Oxidation: Sulfonic acids or other oxidized products.
Scientific Research Applications
Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and function .
Comparison with Similar Compounds
Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) can be compared with other similar compounds, such as:
Bisphenol A derivatives: These compounds share a similar core structure but differ in their functional groups.
Nitrobenzenesulphonates: Compounds with nitrobenzenesulphonate groups but different central cores.
Sulphonate esters: A broader class of compounds with sulphonate ester functional groups.
The uniqueness of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions .
Properties
CAS No. |
84963-06-4 |
|---|---|
Molecular Formula |
C27H22N2O10S2 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
[4-[2-[4-(2-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C27H22N2O10S2/c1-27(2,19-11-15-21(16-12-19)38-40(34,35)25-9-5-3-7-23(25)28(30)31)20-13-17-22(18-14-20)39-41(36,37)26-10-6-4-8-24(26)29(32)33/h3-18H,1-2H3 |
InChI Key |
DZANUCWHWPTNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


